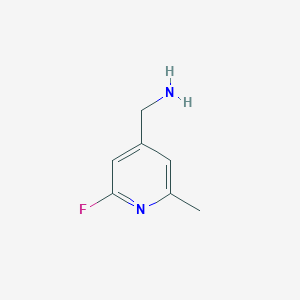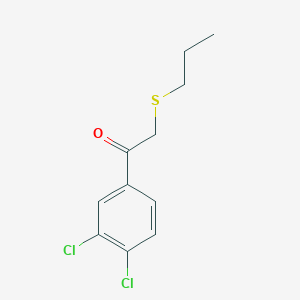
1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a propylthio group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with propylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or thiol, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alkoxides, and thiolates.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The propylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate various biochemical processes.
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of a propylthio group, which may affect its reactivity and biological activity.
1-(3,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one: The ethylthio group provides different steric and electronic properties compared to the propylthio group.
1-(3,4-Dichlorophenyl)-2-(butylthio)ethan-1-one: The butylthio group introduces additional steric hindrance, potentially altering the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12Cl2OS |
|---|---|
Peso molecular |
263.2 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H12Cl2OS/c1-2-5-15-7-11(14)8-3-4-9(12)10(13)6-8/h3-4,6H,2,5,7H2,1H3 |
Clave InChI |
YARDUQODLBMOMV-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B13649291.png)
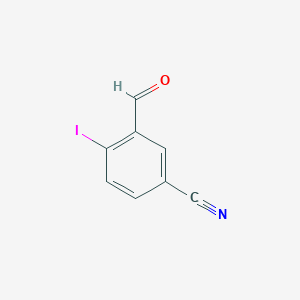
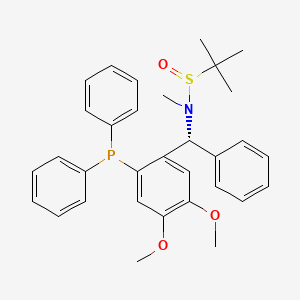

![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
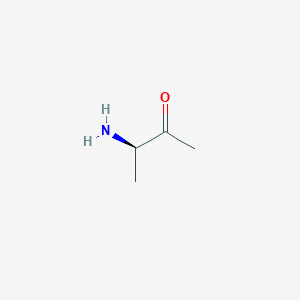
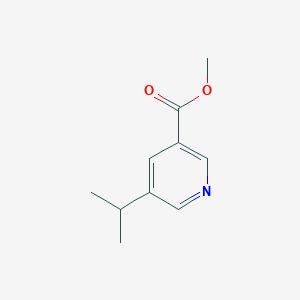
![2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)
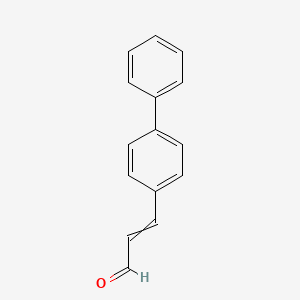
![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)

